

Iadademstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Iadademstat*

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Introduction

Iadademstat (ORY-1001) is an orally available, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis, particularly in hematological malignancies like acute myeloid leukemia (AML) and certain solid tumors such as small cell lung cancer (SCLC), by maintaining a differentiation block in cancer cells.[1][3] **Iadademstat**'s dual mechanism of action, involving both the inhibition of LSD1's catalytic activity and its scaffolding function, leads to the induction of differentiation in leukemic blasts and a reduction in the leukemic stem cell compartment.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Iadademstat**, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

Iadademstat has been evaluated in a first-in-human Phase I clinical trial in patients with relapsed or refractory AML, which provided initial insights into its pharmacokinetic profile in humans.[4] Preclinical studies in rodent models have also contributed to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Human Pharmacokinetic Parameters

A Phase I dose-escalation study in patients with relapsed or refractory AML revealed that **ladademstat** exhibits approximately linear pharmacokinetics.[4] Key pharmacokinetic parameters are summarized in the table below.

Parameter	Value	Study Population	Reference
Half-life ($t_{1/2}$)	40 - 100 hours	Relapsed/Refractory AML	[4]
Time to Maximum Concentration (T_{max})	4 - 8 hours	Relapsed/Refractory AML	[4]
Volume of Distribution (V_d)	~200 times total body water	Relapsed/Refractory AML	[4]
Accumulation Ratio	~3 - 6	Relapsed/Refractory AML	[4]

Table 1: Human Pharmacokinetic Parameters of **ladademstat**

Preclinical ADME

Preclinical investigations in rodent models have demonstrated that **ladademstat** possesses favorable ADME properties, including good oral bioavailability.[4] Specific data from these preclinical studies are detailed in the following table.

Species	Dosing Route	Key Findings	Reference
Rodent	Oral (p.o.)	Excellent oral bioavailability and target exposure.	[4]
Rodent	Oral (p.o.)	Significantly reduced tumor growth in MV(4;11) xenografts at doses <0.020 mg/kg.	[6]

Table 2: Summary of Preclinical ADME Findings for **ladademstat**

Pharmacodynamics

The pharmacodynamic effects of **ladademstat** are characterized by its potent inhibition of LSD1 and the subsequent downstream effects on gene expression, leading to cancer cell differentiation and apoptosis.

In Vitro Potency

ladademstat is a highly potent inhibitor of LSD1, as demonstrated in various in vitro assays.

Parameter	Value	Assay System	Reference
IC50	<20 nM	LSD1/KDM1A enzymatic assay	[6]
Cellular Activity	Induces differentiation of AML cells at concentrations < 1 nM.	In vitro AML cell lines	[4]

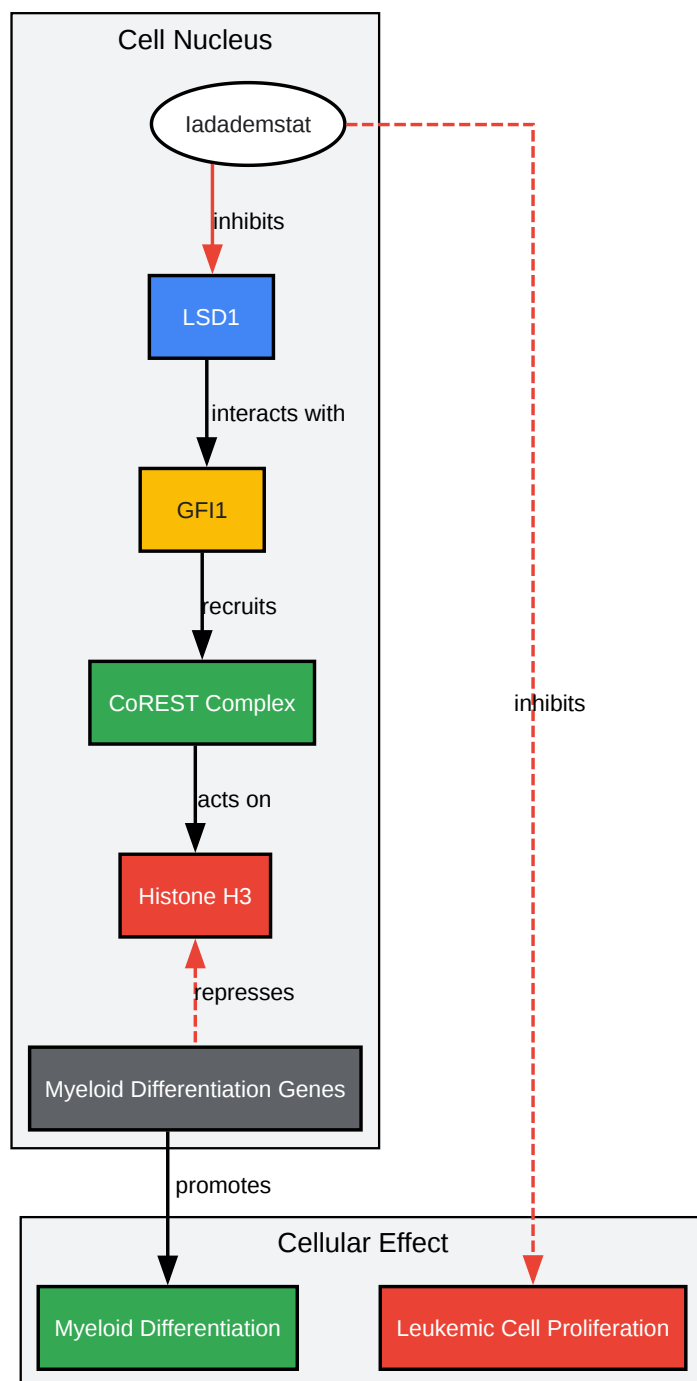
Table 3: In Vitro Potency of **ladademstat**

Mechanism of Action and Signaling Pathways

ladademstat exerts its therapeutic effects by inhibiting LSD1, a key enzyme in histone demethylation. LSD1 is a component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. In AML, LSD1 interacts with transcription factors like GFI-1 and INSM1, leading to the repression of genes that promote myeloid differentiation.[1][2][3]

ladademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, which not only blocks its demethylase activity but also creates steric hindrance, disrupting the interaction between LSD1 and its partner proteins like GFI-1.[1][2][3] This leads to the reactivation of silenced genes, promoting the differentiation of leukemic blasts.[1][2][3]

ladademstat Mechanism of Action in AML

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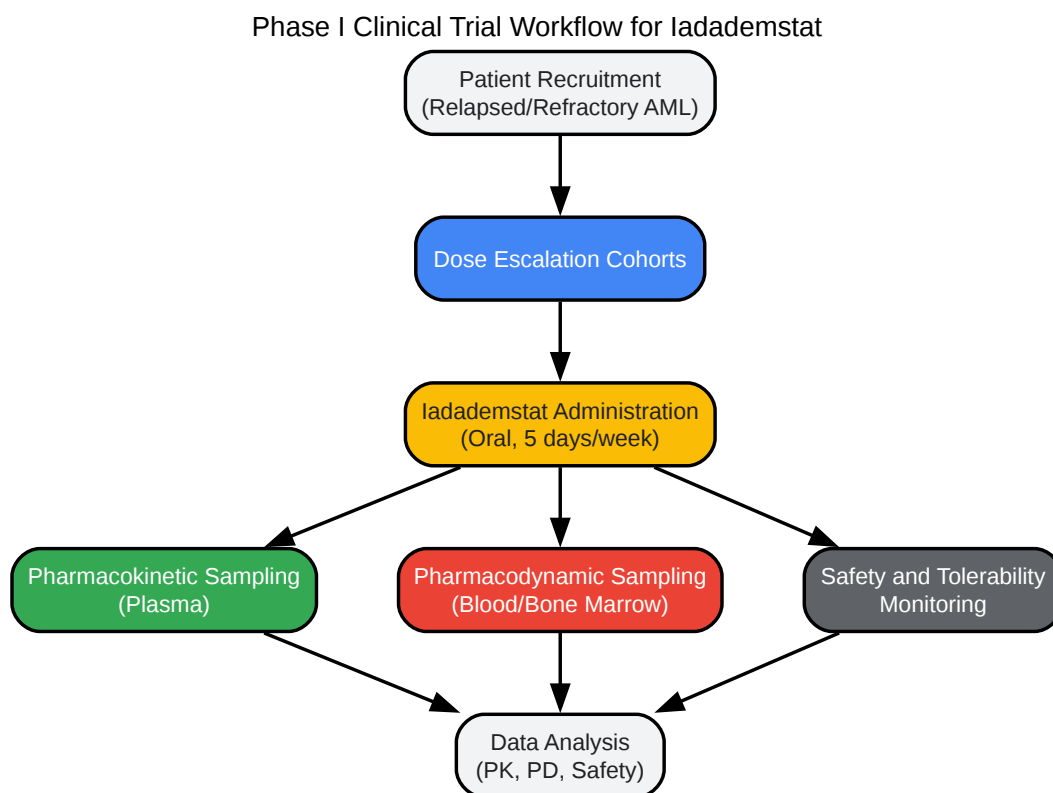
Caption: **ladademstat** inhibits the LSD1/GFI1 interaction, leading to myeloid differentiation.

Experimental Protocols

Phase I First-in-Human Trial (Salamero et al., 2020)

This was a Phase I, open-label, dose-escalation study in patients with relapsed or refractory AML.[\[4\]](#)

- Study Design: Patients received **ladademstat** orally once daily for 5 days a week in 28-day cycles. The starting dose was based on preclinical toxicology studies, with subsequent dose escalations.[\[4\]](#)
- Pharmacokinetic Analysis: Plasma samples were collected at various time points after dosing to determine the concentrations of **ladademstat** using a validated bioanalytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[\[4\]](#)
- Pharmacodynamic Assessments: The expression of pharmacodynamic biomarkers was evaluated in peripheral blood or bone marrow samples to assess target engagement and biological activity.[\[4\]](#)



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Caption: Workflow of the Phase I dose-escalation trial for **ladademstat** in AML.

ALICE Phase IIa Trial (EudraCT 2018-000482-36)

This is an open-label, single-arm, Phase IIa study evaluating the safety, tolerability, and efficacy of **ladademstat** in combination with azacitidine in elderly patients with newly diagnosed AML who are not eligible for intensive chemotherapy.[7][8]

- Study Design: Patients receive **ladademstat** orally in combination with standard-of-care azacitidine. The study includes a dose-finding part to determine the recommended Phase II dose.[7][8]

- Primary Endpoints: Safety, tolerability, and the recommended Phase II dose of **ladademstat** in combination with azacitidine.[8]
- Secondary Endpoints: Objective response rate, duration of response, and overall survival.[7]

CLEPSIDRA Phase IIa Trial

This was a Phase IIa trial investigating **ladademstat** in combination with standard-of-care platinum-etoposide chemotherapy in patients with relapsed extensive-disease SCLC.[1][6]

- Study Design: A single-arm, open-label study to evaluate the safety, tolerability, and clinical effect of the combination therapy.[1]
- Primary Endpoints: Safety and tolerability of the combination.[1]
- Secondary Endpoints: Time to response, duration of response, objective response rate, and overall survival.[1]

Conclusion

ladademstat is a promising novel epigenetic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in the treatment of AML and SCLC, particularly in combination with other anti-cancer agents. Ongoing and future clinical trials will further elucidate its efficacy and safety in various oncological indications. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to understand the core properties of **ladademstat** and its potential as a targeted cancer therapy.

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